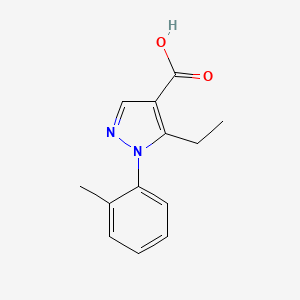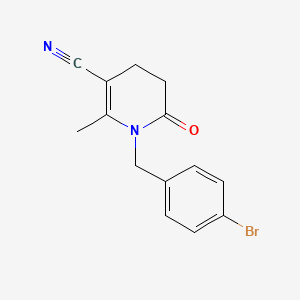
7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNS and its molecular weight is 294.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
The synthesis of compounds related to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride and their crystal structures have been explored. Studies show that changes in the molecular structure of these compounds significantly influence their conformation and assembly modes in the crystal. For instance, Kravtsov et al. (2012) elucidated the crystal structures of derivatives of this compound, highlighting variations in molecular forms due to proton migration, impacting the central molecular fragment's conformation and intermolecular interactions (Kravtsov et al., 2012).
Receptor Binding Affinity
The 7-Bromo derivative and its related compounds have been studied for their affinity to certain receptors, such as the D1 dopamine receptor. Neumeyer et al. (1991) synthesized a series of these compounds, evaluating their affinity for the D1 receptor and finding that the 6-bromo derivatives have similar affinities to their 6-chloro counterparts (Neumeyer et al., 1991).
Synthesis and Antibacterial Activity
A series of novel derivatives of this compound were synthesized by Ranganatha et al. (2018), demonstrating significant antimicrobial activity against various pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antibacterial and antifungal agents (Ranganatha et al., 2018).
Central Nervous System Activity
Some derivatives of this compound have been shown to exhibit activity on the central nervous system. A study by Huckle et al. (1971) prepared several compounds in this series and found that they exhibited varying degrees of CNS activity in mice (Huckle et al., 1971).
Catalytic Synthesis Applications
The compound and its derivatives have been used in catalytic synthesis applications. For example, Liu et al. (2003) described the palladium-catalyzed amination of a related compound as a safe and practical alternative for synthesizing amino derivatives, demonstrating its utility in organic synthesis (Liu et al., 2003).
Cytotoxic Activity Against Tumor Cells
Benzothiepins, closely related to this compound, have been evaluated for their cytotoxic activity against human oral tumor cell lines. Sugita et al. (2001) found that these compounds exhibited higher cytotoxicity against tumor cells compared to normal cells, suggesting their potential use in cancer therapy (Sugita et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFZMYNWQIWKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)
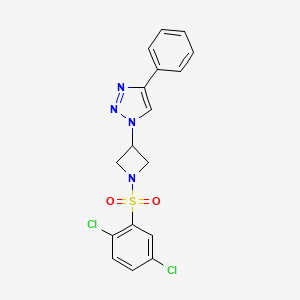

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)
![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)
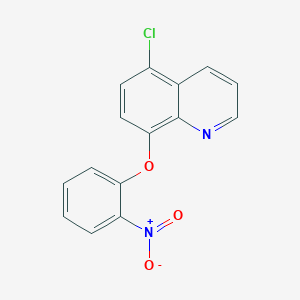
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)
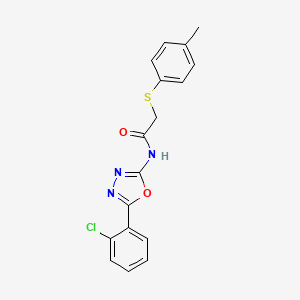
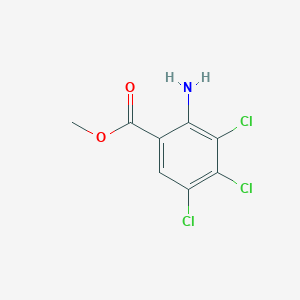
![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)
